N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with a unique structure that combines several functional groups, including a benzodioxin ring, a pyrazine moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the pyrazine and oxadiazole groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and other organometallic compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in developing new materials with specific electronic or optical characteristics.
Chemical Research: The compound can serve as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide: shares similarities with other compounds containing benzodioxin, pyrazine, and oxadiazole groups.
Other similar compounds: this compound, this compound, and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O5/c28-18(24-13-3-4-16-17(10-13)31-9-8-30-16)12-27-7-1-2-14(21(27)29)20-25-19(26-32-20)15-11-22-5-6-23-15/h1-7,10-11H,8-9,12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSGIKXWEPLZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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